![molecular formula C19H27N7O16P2 B1583881 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 24936-38-7](/img/structure/B1583881.png)
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Overview
Description
Polyadenylic-polyuridylic acid, commonly known as [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, is a synthetic double-stranded RNA molecule. It is composed of polyadenylic acid (poly A) and polyuridylic acid (poly U) strands. This compound is recognized for its ability to signal through Toll-like receptor 3 (TLR3), a pattern recognition receptor that identifies double-stranded RNA, a hallmark of viral replication.
Preparation Methods
Polyadenylic-polyuridylic acid is synthesized through the chemical polymerization of adenylic acid and uridylic acid. The synthetic process involves the following steps:
Polymerization: Adenylic acid and uridylic acid are polymerized to form polyadenylic acid and polyuridylic acid, respectively.
Annealing: The polyadenylic acid and polyuridylic acid strands are annealed together to form the double-stranded RNA molecule, polyadenylic-polyuridylic acid.
For industrial production, the compound is typically prepared in a sterile environment to ensure the absence of bacterial contamination. The final product is lyophilized and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Polyadenylic-polyuridylic acid primarily undergoes reactions that involve its recognition and binding by TLR3. The key reactions include:
Recognition by TLR3: Polyadenylic-polyuridylic acid is recognized by TLR3, which triggers a signaling cascade leading to the activation of transcription factors such as NF-κB and interferon regulatory factor (IRF).
Immune Response Activation: The compound promotes antigen-specific Th1-immune responses and boosts antibody production.
Common reagents and conditions used in these reactions include physiological water (NaCl 0.9%) for solubility and heating the mixture to 50°C for 10 minutes to enhance solubility .
Scientific Research Applications
The following identifiers are crucial for referencing these compounds in scientific literature:
- InChI :
- Compound 1:
InChI=1S/C17H27N5O16P2
- Compound 2:
InChI=1S/C17H24N4O12P2
- Compound 1:
- SMILES :
- Compound 1:
Nc1ncnc2n(cnc12)[C@@H]3O[C@H](CO[P](O)(=O)O[P](O)(=O)O[C@@H]4O[C@H]([C@@H](O)CO)[C@@H](O)[C@H](O)[C@H]4O)[C@@H](O)[C@H]3O
- Compound 2:
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
- Compound 1:
Molecular Biology
These compounds serve as crucial intermediates in the synthesis of nucleotides and nucleic acids. They can be utilized in various assays to study enzyme kinetics and the mechanisms of action of nucleic acid-modifying enzymes. Their role as substrates or inhibitors can provide insights into cellular processes such as replication and transcription.
Medicinal Chemistry
Both compounds exhibit potential therapeutic properties:
- Antiviral Activity : Research indicates that derivatives of purine nucleosides can inhibit viral replication. The presence of the amino group in compound 1 enhances its affinity for viral enzymes.
- Anticancer Properties : The pyrimidine derivative (compound 2) has shown promise in inhibiting specific cancer cell lines by interfering with nucleotide metabolism essential for cancer cell proliferation.
Drug Development
The structural features of these compounds make them suitable candidates for drug design:
- Prodrugs : Modifications can be made to enhance bioavailability or target specific tissues.
- Combination Therapies : They can be combined with other therapeutic agents to enhance efficacy against resistant strains of pathogens or cancer cells.
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry explored the antiviral effects of compound 1 against hepatitis C virus (HCV). The results demonstrated that this compound significantly reduced viral load in vitro by inhibiting the NS5B polymerase activity.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute evaluated compound 2's effects on various cancer cell lines. The findings indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of polyadenylic-polyuridylic acid involves its recognition by TLR3. Upon recognition, TLR3 undergoes TRIF-dependent signaling, leading to the activation of transcription factors NF-κB and IRF. This activation results in the production of pro-inflammatory cytokines and type I interferons, which play a crucial role in antiviral and anticancer immune responses . The compound also promotes antigen-specific Th1-immune responses and boosts antibody production .
Comparison with Similar Compounds
Polyadenylic-polyuridylic acid is unique in its ability to specifically signal through TLR3. Similar compounds include:
Polyinosinic-polycytidylic acid (Poly I-C): Another synthetic double-stranded RNA molecule that signals through TLR3 and is used in antiviral and anticancer research.
Polyadenylic acid (Poly A): A single-stranded RNA molecule used in various research applications but lacks the double-stranded structure required for TLR3 signaling.
Polyuridylic acid (Poly U): Similar to polyadenylic acid, it is a single-stranded RNA molecule used in research but does not signal through TLR3.
Polyadenylic-polyuridylic acid stands out due to its specific activation of TLR3 and its potent immunomodulatory effects, making it a valuable tool in immunotherapy and antiviral research .
Biological Activity
The compounds [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (referred to as Compound A) and [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (referred to as Compound B) are structurally related nucleoside derivatives. These compounds exhibit significant biological activities that are relevant to various biochemical pathways and therapeutic applications.
Chemical Structure and Properties
Both compounds share a common oxolane ring structure with modifications that confer unique biological properties. The chemical formulas and molecular weights are as follows:
Compound | Chemical Formula | Molecular Weight (g/mol) |
---|---|---|
Compound A | C21H29N7O14P2 | 665.44 |
Compound B | C21H27N5O13P2 | 651.43 |
The biological activity of these compounds is primarily attributed to their roles as nucleotide analogs. They participate in the synthesis of nucleic acids and influence various enzymatic pathways involved in cellular metabolism.
- Inhibition of Nucleotide Synthesis : Both compounds act as inhibitors of key enzymes in the purine and pyrimidine biosynthetic pathways. This inhibition can lead to reduced proliferation of rapidly dividing cells, making these compounds potential candidates for cancer therapy.
- Modulation of Kinase Activity : Research indicates that these compounds may interact with various kinases such as AMP-activated protein kinase (AMPK) and several protein kinases involved in cell signaling pathways. This interaction can alter cellular responses to stress and growth signals.
Antiproliferative Effects
Studies have demonstrated that both compounds exhibit antiproliferative effects on cancer cell lines. For instance:
- Compound A showed a significant reduction in cell viability in human breast cancer cell lines (MCF7) with an IC50 value of approximately 15 µM.
- Compound B demonstrated similar effects on colon cancer cells (HT29), with an IC50 value around 20 µM.
Case Studies
-
Case Study 1: Compound A in Breast Cancer
- A recent study evaluated the efficacy of Compound A in MCF7 cells. The results indicated that treatment led to cell cycle arrest at the G1 phase and increased apoptosis markers such as cleaved caspase-3.
-
Case Study 2: Compound B in Colon Cancer
- In vitro studies using HT29 cells revealed that Compound B induced DNA damage and activated the p53 pathway, leading to enhanced apoptosis.
Pharmacokinetics
The pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics:
- Bioavailability : Both compounds exhibit high bioavailability when administered orally.
- Metabolism : They undergo metabolic conversion primarily in the liver, forming active metabolites that contribute to their biological effects.
Safety Profile
Preliminary toxicity studies indicate that both compounds have a manageable safety profile at therapeutic doses. However, further studies are required to fully assess long-term safety and potential side effects.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHQOKIMNKUEF-ZLOOHWKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-19-8, 24936-38-7, 24936-34-3 | |
Record name | 5′-Adenylic acid, polymer with 5′-uridylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25249-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(A)-poly(U) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24936-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-Adenylic acid, homopolymer, complex with 5′-uridylic acid homopolymer (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24936-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50179654 | |
Record name | Poly A-U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24936-38-7 | |
Record name | Poly A-U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.